4-cyclopropoxybutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

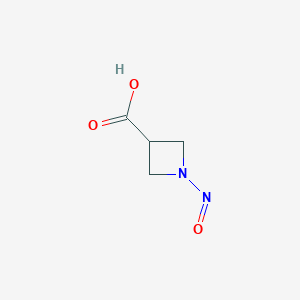

4-Cyclopropoxybutan-1-ol (4-CPB) is an organic compound with a wide range of applications in scientific research. It is a cyclic ether with a four-membered ring and a single oxygen atom. 4-CPB is a colorless liquid with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is used as a solvent and reagent in organic synthesis. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

4-cyclopropoxybutan-1-ol is an organic compound with a wide range of applications in scientific research. It has a four-membered ring and a single oxygen atom, and is used as a solvent and reagent in organic synthesis. In its role as a reagent, 4-cyclopropoxybutan-1-ol acts as a nucleophile, forming covalent bonds with electrophiles. It can also act as a base, forming salts with acids. In its role as a solvent, 4-cyclopropoxybutan-1-ol is a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them.

Biochemical and Physiological Effects

4-cyclopropoxybutan-1-ol is a colorless liquid with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is used as a reagent in organic synthesis, as a solvent for biochemical reactions, and as a model compound for studying the properties of other cyclic ethers. In its role as a solvent, 4-cyclopropoxybutan-1-ol is a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them. It is also used as a starting material for the synthesis of other compounds, such as 4-methoxybutan-1-ol and 4-ethoxybutan-1-ol.

Advantages and Limitations for Lab Experiments

4-cyclopropoxybutan-1-ol has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is also a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them. Additionally, it is relatively non-toxic and non-flammable, making it safe to use in the laboratory.

However, 4-cyclopropoxybutan-1-ol also has some limitations. It is not miscible with water, meaning that it cannot be used to dissolve water-soluble compounds. Additionally, it is not very volatile, meaning that it can be difficult to remove from reaction mixtures. Finally, it is a relatively expensive reagent, making it less cost-effective than some other reagents for certain applications.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions for 4-cyclopropoxybutan-1-ol. One potential direction is the development of new synthetic methods for the production of cyclic ethers. Additionally, new applications for 4-cyclopropoxybutan-1-ol in organic synthesis could be explored, such as the synthesis of pharmaceuticals or agrochemicals. Finally, the biochemical and physiological effects of 4-cyclopropoxybutan-1-ol could be further studied, in order to better understand its role in biological systems.

Synthesis Methods

4-cyclopropoxybutan-1-ol can be synthesized from 1-chlorobutane and ethylene oxide in the presence of a catalytic amount of acid. The reaction proceeds through a nucleophilic substitution mechanism, with the chlorine atom of 1-chlorobutane being replaced by the oxygen atom of ethylene oxide. The reaction is typically carried out in an inert solvent such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

4-cyclopropoxybutan-1-ol is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent in organic synthesis, as a solvent for biochemical reactions, and as a model compound for studying the properties of other cyclic ethers. It is also used as a starting material for the synthesis of other compounds, such as 4-methoxybutan-1-ol and 4-ethoxybutan-1-ol.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-cyclopropoxybutan-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "1,4-dibromobutane", "Sodium hydride", "n-Butyllithium", "Ethyl acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Cyclopropane is reacted with n-butyllithium to form cyclopropyllithium.", "Step 2: 1,4-dibromobutane is reacted with cyclopropyllithium to form 4-cyclopropoxybutyl lithium.", "Step 3: 4-cyclopropoxybutyl lithium is reacted with ethyl acetate to form 4-cyclopropoxybutyl acetate.", "Step 4: 4-cyclopropoxybutyl acetate is reduced with sodium borohydride to form 4-cyclopropoxybutanol.", "Step 5: 4-cyclopropoxybutanol is reacted with acetic acid and sodium hydroxide to form 4-cyclopropoxybutan-1-ol.", "Step 6: The final product is purified by distillation or recrystallization." ] } | |

CAS RN |

1135034-80-8 |

Product Name |

4-cyclopropoxybutan-1-ol |

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.